(Z)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(Z)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of but-1-en-1-yl magnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where the but-1-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Reduced boron-containing species.
Substitution: Substituted dioxaborolane derivatives.
Scientific Research Applications
(Z)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging or tracking purposes.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (Z)-configuration may provide distinct advantages in certain synthetic applications compared to its (E)-isomer or other similar compounds.
Properties
Molecular Formula |
C10H19BO2 |
---|---|
Molecular Weight |
182.07 g/mol |
IUPAC Name |
2-[(Z)-but-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/b8-7- |
InChI Key |
KILDQAGHULQJNI-FPLPWBNLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC |
Origin of Product |
United States |
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